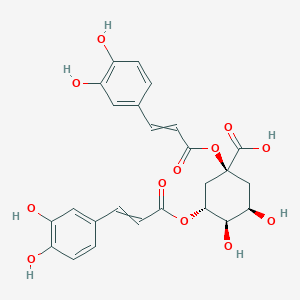

1,3-Dicaffeoylquinic acid

説明

Structure

2D Structure

特性

CAS番号 |

19870-46-3 |

|---|---|

分子式 |

C25H24O12 |

分子量 |

516.4 g/mol |

IUPAC名 |

(1S)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/t19?,20?,23?,25-/m0/s1 |

InChIキー |

YDDUMTOHNYZQPO-VCFKWBLOSA-N |

異性体SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O |

正規SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1,3-Dicaffeoylquinic acid |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Distribution, and Analysis of 1,3-Dicaffeoylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dicaffeoylquinic acid (1,3-diCQA), also known as cynarin, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community for its diverse pharmacological activities. As an ester of caffeic acid and quinic acid, it belongs to the larger class of chlorogenic acids. This technical guide provides a comprehensive overview of the natural botanical sources of 1,3-diCQA, its distribution within plant tissues, detailed experimental protocols for its extraction and quantification, and an illustrative representation of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this promising phytochemical.

Natural Sources and Distribution of this compound

This compound is found in a variety of plant species, often alongside other isomers of mono- and di-caffeoylquinic acids. Its concentration can vary significantly depending on the plant species, the specific plant part, geographical location, and even the processing methods employed. The following table summarizes the available quantitative data for 1,3-diCQA in several documented botanical sources.

Table 1: Quantitative Distribution of this compound in Various Plant Sources

| Plant Species | Family | Plant Part | Concentration of this compound | Reference(s) |

| Arctium lappa L. (Burdock) | Asteraceae | Root (20% ethanol (B145695) extract) | 1.35 ± 0.02 mg/g of extract | [1] |

| Cynara cardunculus L. var. scolymus (Globe Artichoke) | Asteraceae | Leaves | Mean of 26.7 mg/100 g of dry matter | [2] |

| Cynara cardunculus L. var. scolymus (Globe Artichoke) | Asteraceae | Juice | Predominant dicaffeoylquinic acid isomer | |

| Achillea millefolium L. (Yarrow) | Asteraceae | Leaves and Stems (Lithuanian populations) | Presence confirmed, quantitative data not specified | [3] |

| Matricaria recutita L. (Chamomile) | Asteraceae | Roots | Presence confirmed, quantitative data not specified | [4][5] |

| Onopordum illyricum L. | Asteraceae | Aerial Parts | Presence confirmed, quantitative data not specified | |

| Inula viscosa (L.) Aiton | Asteraceae | Leaves | Presence confirmed, quantitative data not specified | |

| Lonicera japonica Thunb. (Japanese Honeysuckle) | Caprifoliaceae | Flower Buds and Flowers | Presence of various dicaffeoylquinic acids confirmed | [6][7] |

| Foeniculum vulgare Mill. (Fennel) | Apiaceae | Seeds and Leaves | Presence of various caffeoylquinic acids confirmed | |

| Vernonia anthelmintica (L.) Willd. | Asteraceae | Seeds | Presence of various caffeoylquinic acids confirmed | |

| Equisetum arvense L. (Field Horsetail) | Equisetaceae | Sterile Stems | Presence of dicaffeoyl-meso-tartaric acid reported |

It is important to note that the processing of plant materials can lead to the isomerization of dicaffeoylquinic acids. For instance, in artichoke juice, this compound becomes the predominant isomer, which may be a result of the processing methods used.[8]

Experimental Protocols

The accurate extraction and quantification of this compound are crucial for research and development purposes. The following sections outline generalized methodologies based on cited literature.

Extraction of this compound

A variety of extraction techniques can be employed, with the choice of method often depending on the plant matrix and the desired scale of extraction.

1. Maceration:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature in a well-ventilated, dark place to prevent degradation of phenolic compounds. Once dried, grind the material into a fine powder using a laboratory mill.

-

Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 80% methanol) or ethanol and water is commonly used.

-

Procedure:

-

Weigh a precise amount of the powdered plant material.

-

Add the extraction solvent to the plant material in a sealed container (a common ratio is 1:10 to 1:20 w/v).

-

Allow the mixture to stand at room temperature for a specified period (e.g., 24-72 hours), with occasional agitation.

-

Separate the liquid extract from the solid plant residue by filtration or centrifugation.

-

The extraction process can be repeated on the plant residue to maximize the yield of 1,3-diCQA.

-

Combine the collected extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

2. Ultrasound-Assisted Extraction (UAE):

-

Sample Preparation: As described for maceration.

-

Extraction Solvent: Typically 50% ethanol or methanol.

-

Procedure:

-

Suspend the powdered plant material in the extraction solvent in a suitable vessel.

-

Place the vessel in an ultrasonic bath.

-

Apply ultrasonic waves for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

This method is generally faster and can be more efficient than traditional maceration.

-

3. Decoction:

-

Sample Preparation: As described for maceration.

-

Extraction Solvent: Typically distilled water.

-

Procedure:

-

Add the powdered plant material to the solvent.

-

Heat the mixture to boiling and maintain it at a gentle boil for a specified time (e.g., 30-60 minutes).

-

Allow the mixture to cool and then filter to separate the extract.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the quantification of 1,3-diCQA.

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is commonly employed using two solvents:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or 0.5% acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity. The column is then re-equilibrated to the initial conditions before the next injection.

-

Detection:

-

HPLC-DAD: The absorbance is monitored at the maximum absorption wavelength of dicaffeoylquinic acids, which is typically around 325-330 nm.

-

LC-MS: Mass spectrometry provides higher selectivity and sensitivity. The analysis is often performed in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻ of 1,3-diCQA (m/z 515.1).

-

-

Quantification:

-

Prepare a stock solution of a certified reference standard of this compound in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by diluting the stock solution to different known concentrations.

-

Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Prepare the plant extract sample by dissolving a known amount of the crude extract in the mobile phase or a suitable solvent and filtering it through a 0.22 or 0.45 µm syringe filter.

-

Inject the prepared sample into the HPLC system.

-

Identify the 1,3-diCQA peak in the sample chromatogram based on its retention time and, if using DAD, its UV spectrum compared to the standard. For LC-MS, identification is confirmed by the specific mass-to-charge ratio.

-

Determine the concentration of 1,3-diCQA in the sample by interpolating its peak area into the calibration curve.

-

Biosynthetic Pathway of this compound

The biosynthesis of dicaffeoylquinic acids is an extension of the well-established phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of phenolic compounds in plants. The pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of p-coumaroyl-CoA, a key intermediate. From there, the pathway proceeds to the formation of caffeoyl-CoA.

The final steps involve the esterification of quinic acid with caffeoyl-CoA moieties. The formation of monocaffeoylquinic acids, such as chlorogenic acid (5-O-caffeoylquinic acid), is catalyzed by hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT). It is hypothesized that dicaffeoylquinic acids, including 1,3-diCQA, are then formed through a subsequent acylation of a monocaffeoylquinic acid with another molecule of caffeoyl-CoA, a reaction also likely catalyzed by an acyltransferase.

Caption: Biosynthetic pathway of this compound.

Conclusion

This compound is a valuable natural product with a wide distribution in the plant kingdom, particularly within the Asteraceae family. This technical guide has provided an overview of its primary botanical sources, quantitative data on its occurrence, and detailed methodologies for its extraction and analysis. The elucidation of its biosynthetic pathway offers opportunities for metabolic engineering to enhance its production in various plant species. For researchers and professionals in drug development, a thorough understanding of the natural sourcing and analytical chemistry of 1,3-diCQA is fundamental to unlocking its full therapeutic potential. Further research is warranted to expand the quantitative database of 1,3-diCQA across a broader range of plant species and to explore the impact of environmental and genetic factors on its accumulation.

References

- 1. This compound as an Active Compound of Arctium lappa Root Extract Ameliorates Depressive-Like Behavior by Regulating Hippocampal Nitric Oxide Synthesis in Ovariectomized Mice [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Trends in Phenolic Profiles of Achillea millefolium from Different Geographical Gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical Characterization of Chamomile (Matricaria recutita L.) Roots and Evaluation of Their Antioxidant and Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Constituents from Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The intricate Biosynthesis of 1,3-Dicaffeoylquinic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds renowned for their significant therapeutic potential, including antioxidant, anti-inflammatory, and antiviral properties. As interest in these molecules for drug development and nutraceutical applications grows, a comprehensive understanding of their biosynthesis is paramount. This technical guide provides an in-depth exploration of the enzymatic pathways leading to the formation of 1,3-dicaffeoylquinic acid (1,3-diCQA), also known as cynarin, and other DCQA isomers. It details the regulatory aspects and provides methodologies for their study.

The Core Biosynthetic Pathway: From Phenylalanine to Dicaffeoylquinic Acids

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, commencing with the amino acid L-phenylalanine.[1] A series of enzymatic reactions leads to the formation of hydroxycinnamoyl-CoA esters, which serve as the acyl donors for the esterification of quinic acid.[1] The initial product is 5-O-caffeoylquinic acid (5-CQA), also known as chlorogenic acid, which is the precursor to various dicaffeoylquinic acids.[2][3][4]

The formation of this compound occurs through the subsequent acylation of a mono-caffeoylquinic acid molecule with a second caffeoyl-CoA molecule. This reaction is catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT), demonstrating its dual catalytic activity.[1]

There are several proposed pathways for the biosynthesis of the precursor, 5-CQA, which vary among plant species.[2][5] These pathways primarily differ in the order of the hydroxylation and transesterification steps. The key enzymes involved are:

-

Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting phenylalanine to cinnamic acid.[6]

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[7]

-

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.[7]

-

Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to either shikimate or quinate.[5][8]

-

p-Coumaroyl ester 3'-hydroxylase (C3'H): A cytochrome P450 enzyme that hydroxylates the p-coumaroyl moiety of either p-coumaroyl-shikimate or p-coumaroyl-quinate to a caffeoyl moiety.[1][9]

-

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT): Catalyzes the transfer of a hydroxycinnamoyl group from a CoA ester to quinic acid. It is a key enzyme in the final steps of both mono- and di-caffeoylquinic acid biosynthesis.[1][5][10]

Below is a diagram illustrating the central enzymatic steps in the biosynthesis of this compound.

Quantitative Insights into Dicaffeoylquinic Acid Biosynthesis

The production of DCQA isomers varies significantly among plant species and is influenced by environmental factors. Globe artichoke (Cynara cardunculus var. scolymus) and coffee (Coffea sp.) are particularly rich sources of these compounds.[1] Stress conditions, such as UV-C irradiation, have been shown to markedly induce the biosynthesis of DCQAs in plants like the globe artichoke.[1][3][4]

| Plant Source | Tissue | DCQA Isomer | Concentration (mg/kg dry weight) | Reference |

| Globe Artichoke (Cynara cardunculus) | Heads | 1,5-di-O-caffeoylquinic acid | 3890 | [1] |

| Heads | 1,3-di-O-caffeoylquinic acid (Cynarin) | 6.12 | [1] | |

| Heads | 3,4-di-O-caffeoylquinic acid | 42.87 | [1] | |

| Heads | 3,5-di-O-caffeoylquinic acid | 3269 (in pomace) | [1] | |

| Leaves (Untreated) | 1,5-diCQA | ~250 | [1] | |

| Leaves (UV-C Treated) | 1,5-diCQA | ~700 | [1] | |

| Green Coffee Beans (Coffea arabica) | Beans | 3,4-dicaffeoylquinic acid | Higher in American vs. African origins | [1] |

| Beans | 3,5-dicaffeoylquinic acid | - | [1] | |

| Beans | 4,5-dicaffeoylquinic acid | - | [1] |

Table 1: Quantitative Data on Dicaffeoylquinic Acid (DCQA) Isomer Content in Various Plant Sources.

Regulation of Biosynthesis

The biosynthesis of dicaffeoylquinic acids is tightly regulated at the transcriptional level, often in response to environmental stimuli.

UV-C Light Induction

Exposure to UV-C light is a potent elicitor of DCQA biosynthesis.[1][3] This response is mediated by a complex signaling cascade that ultimately leads to the transcriptional activation of the genes encoding the biosynthetic enzymes. The UV-B photoreceptor UVR8 plays a central role in perceiving the light signal.[1] Upon UV-B absorption, the UVR8 homodimer monomerizes and interacts with the E3 ubiquitin ligase CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1).[1]

Experimental Protocols

A crucial aspect of studying DCQA biosynthesis involves robust experimental procedures for enzyme activity assays and the quantification of metabolites.

Extraction and Quantification of Dicaffeoylquinic Acids from Plant Material

This protocol outlines a general procedure for the extraction and analysis of DCQAs from plant material.[1]

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

80% Methanol

-

Centrifuge

-

LC-MS system equipped with a C18 column[1]

Procedure:

-

Grind the plant tissue to a fine powder in liquid nitrogen.[1]

-

Extract the powder with 80% methanol at a ratio of 1:10 (w/v) by vortexing and sonication.[1]

-

Centrifuge the mixture to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

Analyze the supernatant using an LC-MS system to separate, identify, and quantify the different DCQA isomers.

Enzyme Activity Assays

This assay measures the activity of HQT by monitoring the formation of caffeoyl-CoA from chlorogenic acid (5-CQA) and Coenzyme A.[11]

Materials:

-

Plant protein extract containing HQT

-

100 mM Phosphate (B84403) buffer, pH 7.0

-

1 mM EDTA

-

Chlorogenic acid (CGA) stock solution

-

Coenzyme A (CoA) stock solution

-

Spectrophotometer[11]

Procedure:

-

Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.0), 1 mM EDTA, and 400 µM CGA.[11]

-

Add the plant protein extract to the cuvette.

-

Initiate the reaction by adding 400 µM CoA.[11]

-

Monitor the increase in absorbance at 360 nm, which corresponds to the formation of caffeoyl-CoA, over time.[11]

This assay measures the hydroxylation of p-coumaroyl-shikimate to caffeoyl-shikimate by the cytochrome P450 enzyme C3'H.[1]

Materials:

-

Microsomal fraction containing C3'H

-

100 mM Potassium phosphate buffer, pH 7.4

-

NADPH

-

p-Coumaroyl-shikimate

-

LC-MS system[1]

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and the microsomal fraction.[1]

-

Add the substrate, p-coumaroyl-shikimate.[1]

-

Initiate the reaction by adding NADPH.[1]

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction by adding an equal volume of acetonitrile.[1]

-

Centrifuge the mixture and analyze the supernatant by LC-MS to detect and quantify the product, caffeoyl-shikimate.[1]

Conclusion

The biosynthesis of this compound and its isomers is a finely regulated process involving a dedicated set of enzymes and a complex signaling network responsive to environmental cues. A thorough understanding of this pathway, from the molecular genetics to the biochemical characterization of the enzymes, is essential for harnessing the full therapeutic potential of these valuable natural products. The methodologies provided herein offer a robust framework for researchers to investigate and manipulate the production of dicaffeoylquinic acids in various plant systems, paving the way for advancements in drug development and crop improvement.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Uncovering the Role of Hydroxycinnamoyl Transferase in Boosting Chlorogenic Acid Accumulation in Carthamus tinctorius Cells under Methyl Jasmonate Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. maxapress.com [maxapress.com]

- 8. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The isolation and mapping of a novel hydroxycinnamoyltransferase in the globe artichoke chlorogenic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the metabolic and physiological roles of HQT in S. lycopersicum by gene editing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,3-Dicaffeoylquinic Acid: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dicaffeoylquinic acid (1,3-DCQA) is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. It is an ester formed from the condensation of one molecule of quinic acid with two molecules of caffeic acid at positions 1 and 3.[1] Found in various plant species, including Arctium lappa (burdock root) and artichoke (Cynara scolymus), 1,3-DCQA has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, neuroprotective, and anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key biological activities of this compound, supplemented with detailed experimental protocols and data presented for clarity and further research applications.

Chemical Structure and Stereochemistry

This compound is one of six positional isomers of dicaffeoylquinic acid, each sharing the same molecular formula (C₂₅H₂₄O₁₂) and molecular weight (516.45 g/mol ).[5][6] The specific arrangement of the two caffeoyl moieties on the quinic acid core defines its unique chemical properties and biological functions.

The stereochemistry of the quinic acid moiety is crucial for the overall three-dimensional structure of the molecule. The IUPAC name for the naturally occurring isomer is (1S,3R,4R,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid.[6]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (1S,3R,4R,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | [6] |

| CAS Number | 19870-46-3 | [5] |

| Molecular Formula | C₂₅H₂₄O₁₂ | [5] |

| Molecular Weight | 516.45 g/mol | [5] |

| Canonical SMILES | C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | [6] |

| Isomeric SMILES | C1--INVALID-LINK--O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O">C@HO | [6] |

| InChI | InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1 | [6] |

| InChIKey | YDDUMTOHNYZQPO-PSEXTPKNSA-N | [6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Predicted pKa (Strongest Acidic) | 3.18 | [7] |

| Solubility in DMSO | 5 mg/mL | [3] |

| Solubility in Ethanol | 0.2 mg/mL | [3] |

| Solubility in PBS (pH 7.2) | 2 mg/mL | [3] |

Spectroscopic Data for Structural Elucidation

The definitive identification of this compound and its distinction from other isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 3: ¹H and ¹³C NMR Spectral Data of this compound (Predicted and/or Reported in Literature)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Quinic Acid Moiety | ||

| 1 | - | ~75 |

| 2 | ~2.1-2.3 (m) | ~36 |

| 3 | ~5.3 (m) | ~72 |

| 4 | ~3.8 (m) | ~70 |

| 5 | ~4.2 (m) | ~73 |

| 6 | ~2.2-2.4 (m) | ~37 |

| COOH | - | ~176 |

| Caffeoyl Moiety 1 | ||

| 1' | - | ~167 |

| 2' | ~6.3 (d, J=15.9 Hz) | ~115 |

| 3' | ~7.6 (d, J=15.9 Hz) | ~146 |

| 4' | - | ~127 |

| 5' | ~7.1 (d, J=2.0 Hz) | ~116 |

| 6' | ~6.8 (d, J=8.2 Hz) | ~115 |

| 7' | ~7.0 (dd, J=8.2, 2.0 Hz) | ~122 |

| 8' | - | ~145 |

| 9' | - | ~148 |

| Caffeoyl Moiety 2 | ||

| 1'' | - | ~166 |

| 2'' | ~6.2 (d, J=15.9 Hz) | ~114 |

| 3'' | ~7.5 (d, J=15.9 Hz) | ~147 |

| 4'' | - | ~126 |

| 5'' | ~7.0 (d, J=2.0 Hz) | ~116 |

| 6'' | ~6.7 (d, J=8.2 Hz) | ~115 |

| 7'' | ~6.9 (dd, J=8.2, 2.0 Hz) | ~121 |

| 8'' | - | ~146 |

| 9'' | - | ~149 |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. This table represents a compilation of typical values reported in the literature.

Mass Spectrometry Fragmentation:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for differentiating dicaffeoylquinic acid isomers. In negative ion mode, 1,3-DCQA typically exhibits a precursor ion [M-H]⁻ at m/z 515. Collision-induced dissociation (CID) results in a characteristic fragmentation pattern. The primary fragmentation involves the loss of a caffeoyl residue (162 Da), yielding a fragment ion at m/z 353. Further fragmentation of the m/z 353 ion can help distinguish it from other isomers.

Experimental Protocols

Differentiation of Dicaffeoylquinic Acid Isomers by LC-MS/MS

This protocol provides a general framework for the chromatographic separation and mass spectrometric identification of this compound from its isomers.

A. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass spectrometer with an electrospray ionization (ESI) source and tandem mass spectrometry (MS/MS) capabilities.

B. Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic isomers. The exact gradient profile should be optimized for the specific column and sample matrix.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

-

Column Temperature: 25-40 °C.

C. Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Precursor Ion (MS1): Scan for m/z 515.

-

Product Ion Scan (MS2): Fragment the precursor ion at m/z 515 to observe characteristic fragment ions (e.g., m/z 353, 191, 179, 173). The relative intensities of these fragments can aid in isomer identification.

-

Collision Energy: Optimize to achieve a good balance of precursor and fragment ion intensities.

References

- 1. 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound as an Active Compound of Arctium lappa Root Extract Ameliorates Depressive-Like Behavior by Regulating Hippocampal Nitric Oxide Synthesis in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C25H24O12 | CID 205954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biorlab.com [biorlab.com]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0029279) [hmdb.ca]

Unraveling the Antioxidant Defenses of 1,3-Dicaffeoylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicaffeoylquinic acid (1,3-DCQA), a prominent member of the dicaffeoylquinic acid family of polyphenolic compounds, has garnered significant scientific attention for its potent antioxidant properties.[1] This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of 1,3-DCQA, intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. The core antioxidant strategies of 1,3-DCQA encompass direct radical scavenging and the modulation of endogenous antioxidant pathways, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade.[2][3] This document delineates these mechanisms, presenting quantitative data from a variety of assays in structured tables for clear comparison. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of findings. Furthermore, this guide employs Graphviz (DOT language) to create clear diagrams of signaling pathways and experimental workflows, offering a visual representation of the complex biological processes involved.

Core Antioxidant Mechanisms of this compound

The antioxidant prowess of this compound is attributed to a dual-pronged approach: direct neutralization of reactive oxygen species (ROS) and indirect enhancement of cellular antioxidant defenses.

Direct Radical Scavenging Activity

1,3-DCQA is an effective scavenger of a wide array of free radicals.[1] This capacity is largely due to its chemical structure, which features two caffeoyl groups. These groups contain ortho-dihydroxy phenolic rings that can readily donate hydrogen atoms to neutralize free radicals, thereby interrupting damaging chain reactions. This direct antioxidant action has been quantified in numerous in vitro assays.[1][2]

Indirect Antioxidant Activity via Nrf2 Pathway Activation

Beyond its direct scavenging capabilities, 1,3-DCQA significantly bolsters the cell's intrinsic antioxidant systems by activating the Nrf2-Keap1 signaling pathway.[3][4] Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like 1,3-DCQA, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) (GSH) synthesis and regeneration, such as glutamate-cysteine ligase (GCL).[4][5] This upregulation of endogenous antioxidant enzymes provides a sustained and amplified defense against oxidative insults.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using a variety of assays. The following tables summarize key findings from the literature to facilitate comparison.

Table 1: In Vitro Radical Scavenging and Antioxidant Activity of this compound

| Assay Type | Method | Result (IC₅₀ / EC₅₀ Value) | Organism/System |

| Radical Scavenging | DPPH | 5-50 µM | Cell-free |

| Radical Scavenging | Superoxide Anion | 2.6 +/- 0.4 µg/mL (for 1,3-dicaffeoyl-epi-quinic acid) | Xanthine/Xanthine Oxidase System |

| Lipid Peroxidation Inhibition | TBHP-induced | EC₅₀ = 23.6 µM | Human Hepatocytes |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The following sections provide standardized methodologies for key experiments used to evaluate the antioxidant properties of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change from violet to yellow.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly prepared and stored in a dark, amber-colored bottle to prevent degradation.

-

-

Sample Preparation:

-

Dissolve this compound in methanol to prepare a stock solution.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1 to 100 µM).

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each concentration of the 1,3-DCQA solution to individual wells.

-

Add 150 µL of the 0.1 mM DPPH solution to each well.

-

Include a control well containing 50 µL of methanol and 150 µL of the DPPH solution.

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of 1,3-DCQA and calculating the concentration at which 50% inhibition is achieved.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

-

Working Solution Preparation:

-

Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Sample Preparation:

-

Prepare a series of dilutions of this compound as described for the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of each concentration of the 1,3-DCQA solution to individual wells.

-

Add 190 µL of the diluted ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation and IC₅₀ Determination:

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

-

Sample Preparation:

-

Prepare a series of dilutions of this compound.

-

-

Assay Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add 30 µL of the 1,3-DCQA sample to 900 µL of the FRAP reagent.

-

Incubate the mixture at 37°C for 4 minutes.

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄ or Trolox.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells.

-

Cell Culture:

-

Seed HepG2 (human liver cancer) cells in a 96-well microplate at a density of 6 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Remove the growth medium and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound along with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in treatment medium for 1 hour.

-

-

Induction of Oxidative Stress:

-

Wash the cells with PBS.

-

Add 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in Hanks' Balanced Salt Solution (HBSS) to induce peroxyl radical formation.

-

-

Measurement:

-

Measure the fluorescence immediately using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.

-

-

Calculation:

-

The antioxidant capacity is quantified by calculating the area under the curve of the fluorescence versus time plot. The degree of inhibition by 1,3-DCQA is compared to a control (cells treated with DCFH-DA and AAPH only).

-

Western Blot Analysis for Nrf2 Pathway Proteins

This protocol is used to quantify the expression levels of key proteins like Nrf2 and HO-1, providing evidence for the activation of the Nrf2 signaling pathway.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HepG2 cells) to approximately 80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time period (e.g., 6-24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control to compare relative protein levels between treated and control groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway and a general experimental workflow.

Caption: Activation of the Nrf2-Keap1 signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]

- 3. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the In Vitro Anti-inflammatory Properties of 1,3-Dicaffeoylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring polyphenolic compound, has garnered significant attention for its diverse pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1][2] This technical guide provides an in-depth review of the in vitro anti-inflammatory properties of 1,3-DCQA, focusing on its molecular mechanisms of action. We consolidate quantitative data from key studies, detail common experimental protocols for its evaluation, and present visual diagrams of the signaling pathways it modulates. This document serves as a comprehensive resource for researchers investigating 1,3-DCQA as a potential therapeutic agent for inflammation-related diseases.

Molecular Mechanism of Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[3] In its inactive state, the NF-κB dimer (commonly p50/p65) is held in the cytoplasm by an inhibitor protein called IκBα.[3] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, freeing the NF-κB dimer to translocate into the nucleus.[4] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

Studies on dicaffeoylquinic acids have shown that they exert their anti-inflammatory effects by intervening in this cascade. Pre-treatment with these compounds prevents the phosphorylation and subsequent degradation of IκBα in LPS-stimulated macrophages.[5] This action effectively sequesters the NF-κB dimer in the cytoplasm, preventing the transcription of its target inflammatory genes.[5]

References

- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of 1,3-Dicaffeoylquinic Acid on Neuronal Cells: A Technical Guide

Abstract

1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, has emerged as a promising candidate for neuroprotection due to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This technical guide provides a comprehensive overview of the mechanisms of action, experimental validation, and key signaling pathways involved in the neuroprotective effects of 1,3-DCQA on neuronal cells. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature of these diseases is excessive oxidative stress, which leads to neuronal damage and apoptosis. This compound has demonstrated significant potential in mitigating these effects by activating endogenous antioxidant defense mechanisms and modulating signaling pathways crucial for neuronal survival.

Mechanisms of Neuroprotection

The neuroprotective effects of 1,3-DCQA are multifaceted and primarily revolve around its ability to counteract oxidative stress and inhibit apoptosis.

Antioxidant Activity via Nrf2/ARE Pathway Activation

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2] Under conditions of oxidative stress, 1,3-DCQA promotes the translocation of Nrf2 into the nucleus, where it binds to the ARE, leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[2] This enhanced antioxidant defense system helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.

Modulation of Apoptotic Pathways

1,3-DCQA has been shown to inhibit neuronal apoptosis by modulating the expression of key proteins in the apoptotic cascade. It can decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bcl-2/Bax ratio and promoting cell survival.[3][4]

Activation of Pro-Survival Signaling Pathways

1,3-DCQA can activate pro-survival signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) pathways.[3][5] Activation of these pathways promotes neuronal growth, differentiation, and survival.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various in vitro studies investigating the neuroprotective effects of this compound and its isomers.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay Type | Compound | IC50 Value | Reference |

| Lipid Peroxidation Inhibition | 1,3-DCQA | 1.96 mM | [6] |

Table 2: Neuroprotective Effects of Dicaffeoylquinic Acid Isomers Against Oxidative Stress in SH-SY5Y Cells

| Neurotoxin | Parameter Measured | Compound | Concentration | Effect | Reference |

| Hydrogen Peroxide (H₂O₂) | Cell Viability | 3,5-diCQA | Not Specified | Attenuated neuronal death | [7] |

| Hydrogen Peroxide (H₂O₂) | Caspase-3 Activity | 3,5-diCQA | Not Specified | Attenuated activation | [7] |

| Hydrogen Peroxide (H₂O₂) | Intracellular Glutathione (GSH) | 3,5-diCQA | Not Specified | Restored depleted levels | [7] |

Table 3: Neuroprotective Effects of this compound in an In Vitro Ischemia/Reperfusion Model

| Cell Type | Parameter Measured | Treatment Concentrations | Effect | Reference |

| Astrocytes | Cell Viability | 10 µM, 20 µM, 50 µM, 100 µM | Significantly increased cell viability | [3][4] |

| Astrocytes | GSH Depletion | 10 µM, 20 µM, 50 µM, 100 µM | Prevented GSH depletion | [3][4] |

| Astrocytes | Nrf2 Nuclear Translocation | Not Specified | Induced nuclear translocation | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.

Cell Culture

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

MTT Assay for Cell Viability

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 1,3-DCQA for 1-2 hours.

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Amyloid-β peptide) and incubate for 24 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[8]

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well black plate.

-

Treatment: Pre-treat the cells with 1,3-DCQA for a specified duration.

-

Induction of Oxidative Stress: Induce oxidative stress with a pro-oxidant agent.

-

Staining: Add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the cells and incubate. DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment with 1,3-DCQA and the neurotoxin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, Bax, Bcl-2, p-ERK, ERK, p-CREB, CREB, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: Activation of the Nrf2/ARE signaling pathway by this compound.

Caption: Pro-survival signaling pathways modulated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS:30964-13-7 | Manufacturer ChemFaces [chemfaces.com]

- 6. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In Vitro Bioavailability and Metabolism of 1,3-Dicaffeoylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicaffeoylquinic acid (1,3-DCQA), a prominent phenolic compound found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. Understanding its in vitro bioavailability and metabolic fate is crucial for the development of novel therapeutics. This technical guide provides a comprehensive overview of the methodologies used to assess the intestinal permeability and metabolic stability of 1,3-DCQA. It details experimental protocols for Caco-2 permeability assays and in vitro metabolism studies using human liver microsomes. Furthermore, this guide explores the compound's interaction with key cellular signaling pathways, namely the Nrf2 and PI3K/Akt pathways, and presents this information through structured data tables and detailed diagrams to facilitate a deeper understanding of its mechanism of action at a cellular level.

Introduction

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds recognized for their antioxidant, anti-inflammatory, and other health-promoting properties.[1] Among the various isomers, this compound (1,3-DCQA) has been identified as a biologically active molecule with potential therapeutic applications.[2] A critical aspect of harnessing its full potential lies in characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. In vitro models serve as essential tools in the early stages of drug discovery to predict the in vivo behavior of a compound. This guide focuses on two key in vitro assays: the Caco-2 permeability assay to model intestinal absorption and liver microsome stability assays to investigate metabolic degradation. Additionally, it sheds light on the molecular mechanisms of 1,3-DCQA, specifically its role in modulating the Nrf2 and PI3K/Akt signaling pathways.

In Vitro Intestinal Permeability: The Caco-2 Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelial barrier. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions, expressing various transporters and enzymes found in the human intestine.[3][4] The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to cross this cell monolayer.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the general steps for assessing the bidirectional permeability of this compound.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Transwell® inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Lucifer yellow or another marker for monolayer integrity

-

LC-MS/MS system for analysis

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. A TEER value above a predetermined threshold (e.g., 250 Ω·cm²) indicates a suitable monolayer.[2] The permeability of a low-permeability marker like Lucifer yellow can also be assessed.

-

Transport Experiment (Apical to Basolateral - A to B):

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add the test solution of 1,3-DCQA in HBSS to the apical chamber.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

-

Transport Experiment (Basolateral to Apical - B to A):

-

Follow the same procedure as the A to B experiment, but add the 1,3-DCQA solution to the basolateral chamber and sample from the apical chamber. This helps determine if the compound is a substrate for efflux transporters.

-

-

Sample Analysis: Quantify the concentration of 1,3-DCQA in the collected samples using a validated LC-MS/MS method.

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug transport across the monolayer (μmol/s).

-

A is the surface area of the insert (cm²).

-

C₀ is the initial concentration of the drug in the donor chamber (μmol/cm³).

-

Data Presentation: Permeability of Caffeoylquinic Acid Derivatives

| Permeability Classification | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |

| Low | < 1.0 |

| Moderate | 1.0 - 10.0 |

| High | > 10.0 |

Note: The permeability of dicaffeoylquinic acid isomers is expected to be higher than their mono-caffeoylquinic acid counterparts due to greater hydrophobicity.[5]

In Vitro Metabolism: Human Liver Microsomes

Human liver microsomes (HLMs) are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[6] They are widely used to assess the metabolic stability of compounds and predict their hepatic clearance.

Experimental Protocol: Metabolic Stability Assay

This protocol describes a typical procedure for determining the metabolic stability of this compound.

Materials:

-

Pooled human liver microsomes

-

This compound

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile or other quenching solution

-

Control compounds with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Preparation: Prepare an incubation mixture containing human liver microsomes, phosphate buffer, and the 1,3-DCQA test solution. Pre-incubate the mixture at 37°C.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

Sample Analysis: Analyze the supernatant for the remaining concentration of 1,3-DCQA using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining 1,3-DCQA against time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg microsomal protein).

-

Data Presentation: Metabolic Stability Parameters

Specific quantitative data for the metabolic stability of this compound in human liver microsomes is not available in the reviewed literature. The following table provides a general classification of metabolic stability based on in vitro half-life and intrinsic clearance to aid in the interpretation of experimental data.[7]

| Stability Classification | In Vitro Half-Life (t₁/₂) (minutes) | In Vitro Intrinsic Clearance (CLint) (μL/min/mg protein) |

| High | < 14 | > 50 |

| Moderate | 14 - 70 | 10 - 50 |

| Low | > 70 | < 10 |

Note: Studies on the stability of various dicaffeoylquinic acid isomers suggest that 1,3-DCQA is relatively more stable compared to other di-acyl isomers under certain conditions.[8]

Modulation of Cellular Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of key intracellular signaling pathways, including the Nrf2 and PI3K/Akt pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.[9] Dicaffeoylquinic acids have been shown to activate this pathway.[1]

References

- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

1,3-Dicaffeoylquinic Acid: A Promising Neuroprotective Agent in Alzheimer's Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. Among the diverse array of natural compounds under investigation, 1,3-dicaffeoylquinic acid (1,3-DCQA), a polyphenol found in various plants, has emerged as a compelling candidate for its neuroprotective potential. This technical guide provides a comprehensive overview of the current research on 1,3-DCQA in the context of AD, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways. The multifaceted activity of 1,3-DCQA, encompassing direct inhibition of amyloid-beta aggregation, neuroprotection against oxidative stress, and modulation of crucial signaling pathways, positions it as a promising lead compound for further preclinical and clinical investigation in the pursuit of effective AD therapeutics.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic options for AD offer symptomatic relief but do not halt or reverse the underlying disease progression. Consequently, there is an urgent need to identify and develop disease-modifying therapies.

This compound (1,3-DCQA) is a natural phenolic compound that has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide synthesizes the existing scientific literature on 1,3-DCQA's potential as a therapeutic agent for AD, focusing on its molecular mechanisms and providing practical information for researchers in the field.

Mechanisms of Action

The therapeutic potential of 1,3-DCQA in Alzheimer's disease stems from its ability to target multiple facets of the disease pathology.

Inhibition of Amyloid-Beta Aggregation

A primary pathological event in AD is the aggregation of Aβ peptides into soluble oligomers and insoluble fibrils, which are toxic to neurons. 1,3-DCQA has been shown to directly interfere with this process. It exhibits a robust binding affinity for Aβ (1-40) with a dissociation constant (KD) value of 26.7 nM[1][2][3]. Molecular docking and nuclear magnetic resonance (NMR) studies have revealed that 1,3-DCQA disrupts the self-aggregation of Aβ (1-40) by interacting with specific amino acid residues, particularly Met-35, through its phenolic hydroxyl groups[1][2][3]. This interaction hinders the conformational changes necessary for Aβ fibrillization.

Neuroprotection and Attenuation of Oxidative Stress

Oxidative stress is a significant contributor to neuronal damage in AD. 1,3-DCQA demonstrates potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. In cellular models, dicaffeoylquinic acid derivatives have been shown to protect neuronal cells, such as SH-SY5Y, from oxidative stress-induced injury and apoptosis[4][5]. This neuroprotective effect is partly attributed to the modulation of signaling pathways involved in cellular stress responses, such as the Nrf2/ARE pathway[6].

Modulation of Signaling Pathways

1,3-DCQA has been found to influence intracellular signaling cascades crucial for neuronal survival and function. One of the key pathways identified is the ERK-CREB-BDNF signaling pathway, which is integral to learning, memory, and neuronal plasticity. Evidence suggests that dicaffeoylquinic acids can modulate this pathway, potentially promoting the expression of brain-derived neurotrophic factor (BDNF), a critical neurotrophin for neuronal health[7][8][9][10]. Furthermore, isomers of dicaffeoylquinic acid have been shown to modulate the PI3K/Akt signaling pathway, which is also vital for cell survival and proliferation[6].

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, is another hallmark of AD. While direct evidence for 1,3-DCQA is still emerging, related dicaffeoylquinic acid compounds have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in activated microglia[11]. This suggests that 1,3-DCQA may also contribute to reducing the inflammatory burden in the AD brain.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and related compounds.

| Parameter | Value | Assay/Model | Reference |

| Binding Affinity to Aβ (1-40) | KD = 26.7 nM | Thioflavin T fluorescence labeling | [1][2][3] |

Table 1: Biophysical Interaction of 1,3-DCQA with Amyloid-Beta.

| Cell Line | Treatment | Endpoint | Result | Reference |

| SH-SY5Y neuroblastoma | Aβ (1-40)-induced damage | Cell Viability | Increased | [1][2] |

| SH-SY5Y neuroblastoma | Aβ (1-40)-induced damage | Cell Apoptosis | Reduced | [1][2] |

| SH-SY5Y neuroblastoma | Aβ (1-40)-induced damage | Mitochondrial Membrane Potential | Regulated | [1][2] |

| SH-SY5Y cells | Hydrogen Peroxide (H₂O₂)-induced injury | Cell Viability | Increased protection by dicaffeoylquinic acid derivatives | [4][5] |

| PC-12 cells | Oxidative Stress | Cell Viability | Increased by dicaffeoylquinic acids | [12] |

Table 2: In Vitro Neuroprotective Effects of Dicaffeoylquinic Acids.

| Animal Model | Treatment | Behavioral Test | Outcome | Reference |

| 5XFAD Mice | Caffeoylquinic acid-containing diet | Novel Object Recognition, Y-maze | Improved recognition memory | [13][14] |

| Stress-hormone-induced depressive mice | Dicaffeoylquinic acids | Passive Avoidance Test | Alleviated memory loss | [15][16] |

| Senescence-accelerated-prone mice 8 (SAMP8) | 3,5-di-O-caffeoylquinic acid | Morris Water Maze | Improvement of spatial learning and memory | [17] |

Table 3: In Vivo Cognitive Effects of Caffeoylquinic Acids.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 1,3-DCQA.

Thioflavin T (ThT) Amyloid Aggregation Assay

This assay is used to monitor the formation of amyloid fibrils in vitro.

-

Materials:

-

This compound

-

Aβ (1-42) peptide

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

-

-

Protocol:

-

Prepare a stock solution of Aβ (1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in PBS to the desired final concentration (e.g., 10 µM).

-

Prepare various concentrations of 1,3-DCQA in PBS.

-

In a 96-well plate, mix the Aβ (1-42) solution with either 1,3-DCQA solution or vehicle control (PBS).

-

Add ThT solution to each well to a final concentration of 10-20 µM.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 482 nm, respectively.

-

Inhibition of aggregation is determined by the reduction in fluorescence intensity in the presence of 1,3-DCQA compared to the vehicle control.

-

Cell Viability (MTT) Assay for Neuroprotection

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Materials:

-

SH-SY5Y human neuroblastoma cells

-

This compound

-

Aβ (1-42) oligomers or another neurotoxic agent (e.g., H₂O₂)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

-

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 1,3-DCQA for a specified period (e.g., 2-4 hours).

-

Introduce the neurotoxic agent (e.g., pre-aggregated Aβ (1-42) oligomers) to the wells and incubate for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Western Blot Analysis of ERK-CREB-BDNF Pathway

This technique is used to detect and quantify the protein levels of key components of this signaling pathway.

-

Materials:

-

Neuronal cells or brain tissue homogenates

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against p-ERK, total ERK, p-CREB, total CREB, and BDNF

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat neuronal cells or animal models with 1,3-DCQA.

-

Lyse the cells or homogenize the brain tissue to extract total proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

-

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to 1,3-DCQA research.

References

- 1. Alzheimer Disease | Di-caffeoylquinic acid: a potential inhibitor for amyloid-beta aggregation | springermedicine.com [springermedicine.com]

- 2. researchgate.net [researchgate.net]

- 3. Di-caffeoylquinic acid: a potential inhibitor for amyloid-beta aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pure.korea.ac.kr [pure.korea.ac.kr]

- 9. researchgate.net [researchgate.net]

- 10. eaapublishing.org [eaapublishing.org]

- 11. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BACE1 Enzyme Inhibition Assay [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Dicaffeoylquinic acids alleviate memory loss via reduction of oxidative stress in stress-hormone-induced depressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of 1,3-Dicaffeoylquinic Acid in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dicaffeoylquinic acid (1,3-DCQA), also known as cynarin, is a prominent member of the dicaffeoylquinic acid family, a class of polyphenolic compounds widely distributed throughout the plant kingdom. These specialized metabolites are esters of caffeic acid and quinic acid and play a crucial role in a plant's interaction with its environment.[1] As an extension of the phenylpropanoid pathway, the biosynthesis of 1,3-DCQA is often induced in response to various biotic and abiotic stresses, positioning it as a key player in plant defense mechanisms.[2][3] This technical guide provides an in-depth overview of the biosynthesis, mode of action, and signaling pathways associated with 1,3-DCQA in plant defense, supported by quantitative data and detailed experimental protocols.

Biosynthesis of this compound

The synthesis of 1,3-DCQA is intricately linked to the general phenylpropanoid pathway, which generates a wide array of secondary metabolites from the amino acid L-phenylalanine. The immediate precursors for dicaffeoylquinic acids are mono-caffeoylquinic acids, with 5-O-caffeoylquinic acid (chlorogenic acid) being a central intermediate.[2]

The formation of 1,3-DCQA involves the esterification of a mono-caffeoylquinic acid with a second caffeoyl-CoA molecule. A key enzyme in this process is hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) .[4][5] Studies have shown that HQT exhibits dual catalytic activity. In the cytoplasm, it primarily synthesizes chlorogenic acid. However, under conditions of high chlorogenic acid concentration and low pH, which are characteristic of the plant vacuole, HQT can catalyze the transfer of a caffeoyl group from one chlorogenic acid molecule to another, forming dicaffeoylquinic acids.[2]

Specifically, research on artichoke (Cynara cardunculus subsp. scolymus) has identified an HQT isoform, HQT1, that, when expressed in Nicotiana, leads to the accumulation of both chlorogenic acid and this compound (cynarin).[4][6] This provides strong evidence for the direct involvement of HQT in the synthesis of 1,3-DCQA.

Role in Plant Defense Against Pathogens

While extensive quantitative data for the direct antifungal activity of 1,3-DCQA against a wide range of plant pathogens is still emerging, the broader class of dicaffeoylquinic acids has demonstrated significant defensive properties. Their accumulation in plant tissues is often correlated with enhanced resistance.